![molecular formula C11H10N2O3S B153790 Perfragilin A CAS No. 129722-94-7](/img/structure/B153790.png)
Perfragilin A
Overview
Description
Perfragilin A is a chemical compound with the molecular formula C11H10N2O3S . It has a resonance structure and a planar isoquinoline ring system . The compound was first described in a scientific article published on January 1, 1993 .
Synthesis Analysis
Perfragilin A and its analogues are synthesized by regioselective displacement of one thiomethoxy group in perfragilin B . The synthesis process has been improved over time, with better regioselectivity in Diels-Alder reactions .Molecular Structure Analysis
Perfragilin A has a planar isoquinoline ring system . Its average mass is 250.274 Da and its mono-isotopic mass is 250.041214 Da .Scientific Research Applications
Chemical Structure and Properties
Perfragilin A, along with its variant perfragilin B, are isoquinolinequinones differing in their substitution patterns. Perfragilin A is characterized by a thiomethyl group at C(6) and an amide group at C(7), leading to a resonance structure and a planar isoquinoline ring system. This structural uniqueness impacts the molecule's bond distances and angles, especially in the benzoquinone segments (Rizvi, Hossain, & van der Helm, 1993).
Source and Origin
Perfragilins A and B are derived from the bryozoan Membranipora perfragilis. They are notable for their thiomethyl ether functionality, which is relatively uncommon. These compounds are speculated to originate from a microbial source (Choi, Park, Schmitz, & van Altena, 1993).
Synthesis and Analogues
The synthesis of perfragilin A, its improved synthesis for perfragilin B, and the preparation of analogues have been explored. This includes the discussion of the regioselectivity in Diels–Alder reactions for creating differently substituted benzoquinones, which is significant for understanding the chemical properties and potential applications of perfragilin A (Ferreira, Park, Schmitz, & Valeriote, 2003).
properties
IUPAC Name |
7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-13-4-6-5(3-7(13)14)10(16)11(17-2)8(12)9(6)15/h3-4H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKVUEQLYLYTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156226 | |
Record name | Perfragilin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfragilin A | |
CAS RN |
129722-94-7 | |
Record name | Perfragilin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfragilin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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